REACTION_SMILES
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[CH2:1]([CH3:2])[N:3]1[CH:4]([CH2:8][NH:9][C:10]([c:11]2[c:12]([O:21][CH3:22])[c:13]([Cl:20])[cH:14][c:15]([Cl:19])[c:16]2[O:17][CH3:18])=[O:23])[CH2:5][CH2:6][CH2:7]1.[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH:29]([CH3:30])[CH3:31].[Cl:32][CH:33]([Cl:34])[Cl:35]>>[CH2:1]([CH3:2])[N:3]1[CH:4]([CH2:8][NH:9][C:10]([c:11]2[c:12]([O:21][CH3:22])[c:13]([Cl:20])[cH:14][c:15]([Cl:19])[c:16]2[OH:17])=[O:23])[CH2:5][CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1CCCC1CNC(=O)c1c(OC)c(Cl)cc(Cl)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Type
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product
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Smiles
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CCN1CCCC1CNC(=O)c1c(O)c(Cl)cc(Cl)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:1]([CH3:2])[N:3]1[CH:4]([CH2:8][NH:9][C:10]([c:11]2[c:12]([O:21][CH3:22])[c:13]([Cl:20])[cH:14][c:15]([Cl:19])[c:16]2[O:17][CH3:18])=[O:23])[CH2:5][CH2:6][CH2:7]1.[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH:29]([CH3:30])[CH3:31].[Cl:32][CH:33]([Cl:34])[Cl:35]>>[CH2:1]([CH3:2])[N:3]1[CH:4]([CH2:8][NH:9][C:10]([c:11]2[c:12]([O:21][CH3:22])[c:13]([Cl:20])[cH:14][c:15]([Cl:19])[c:16]2[OH:17])=[O:23])[CH2:5][CH2:6][CH2:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1CCCC1CNC(=O)c1c(OC)c(Cl)cc(Cl)c1OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCCCCC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClC(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
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CCN1CCCC1CNC(=O)c1c(O)c(Cl)cc(Cl)c1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |